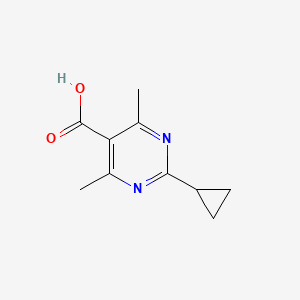

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-5-8(10(13)14)6(2)12-9(11-5)7-3-4-7/h7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTBYNUKHIXDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2CC2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid physical properties

Architecting Druglikeness: A Technical Whitepaper on the Physical Properties and Application of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold is rarely arbitrary; it is an exercise in multidimensional optimization. 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS 548773-17-7)[1] exemplifies this philosophy. Widely utilized as a premium building block in the synthesis of kinase inhibitors and GPCR ligands, this molecule is engineered to provide precise steric vectors, metabolic stability, and optimal physicochemical properties[2]. This guide dissects the structural causality, quantitative physical properties, and self-validating synthetic protocols associated with this highly versatile compound[3].

Part 1: Physicochemical Profiling and Structural Causality

The architecture of this molecule is a masterclass in steric and electronic tuning. As a Senior Application Scientist, I evaluate building blocks not just by their reactive groups, but by the 3D conformational influence they exert on the final drug candidate.

-

The Pyrimidine Core : The electron-deficient nature of the pyrimidine ring lowers the electron density of the entire system, making it highly resistant to oxidative metabolism. Furthermore, the N1 and N3 atoms serve as potent, directional hydrogen bond acceptors.

-

4,6-Dimethyl Steric Shielding : The methyl groups flanking the C5-carboxylic acid are critical. When the carboxylic acid is converted into an amide during library synthesis, the steric clash from these methyls forces the amide plane to rotate orthogonally to the pyrimidine ring. This intentional breaking of planarity is a proven strategy to increase aqueous solubility, reduce aggregation, and access deep, narrow binding pockets in target proteins.

-

2-Cyclopropyl Anchor : The cyclopropyl group offers a unique balance. It provides the lipophilic burial surface of a propyl group but with restricted conformational entropy. Additionally, the higher s-character in its C-H bonds significantly reduces its liability to Cytochrome P450 (CYP) mediated hydroxylation compared to linear alkyl chains.

Quantitative Data Summary

| Property | Value | Causality / Relevance in Drug Design |

| CAS Number | 548773-17-7 | Global registry identifier for procurement and compliance[1]. |

| Molecular Formula | C10H12N2O2 | Defines the exact mass for high-resolution LC-MS validation. |

| Molecular Weight | 192.21 g/mol | Low MW (<200) ensures high ligand efficiency when used as a core scaffold[2]. |

| Topological Polar Surface Area | 63.1 Ų | Balances aqueous solubility with passive membrane permeability. |

| Predicted pKa (COOH) | ~3.2 - 3.5 | Electron-withdrawing pyrimidine lowers pKa, ensuring full ionization at physiological pH. |

| Lipophilicity (LogP) | ~1.8 - 2.2 | Cyclopropyl and methyl groups offset pyrimidine polarity, maintaining druglikeness. |

| Physical State | Crystalline Solid | Facilitates isolation via precipitation and ensures long-term shelf stability[3]. |

Part 2: Self-Validating Synthetic Methodology

A robust chemical process must be a self-validating system—one where the physical behavior of the reaction inherently confirms its success or failure at each node, eliminating the need for constant off-line analytics.

Step-by-Step Protocol: Synthesis and Isolation

Step 1: Cyclization (Formation of the Pyrimidine Core)

-

Reagents : Cyclopropanecarboxamidine hydrochloride (1.0 eq), ethyl 2-acetyl-3-oxobutanoate (ethyl diacetoacetate, 1.1 eq), sodium ethoxide (1.5 eq), ethanol.

-

Methodology : Suspend the amidine in ethanol and add sodium ethoxide at 0 °C. Stir for 30 minutes to liberate the free base. Add ethyl diacetoacetate dropwise, then reflux the mixture for 8 hours.

-

Self-Validation : The reaction mixture will transition from a heterogeneous suspension to a homogeneous solution upon heating, indicating successful amidine free-basing and initial condensation. TLC (3:1 Hexane/Ethyl Acetate) will show the consumption of the highly polar amidine and the emergence of a strongly UV-active, lipophilic spot (the pyrimidine ester). If this UV-active spot fails to appear, the ethoxide has likely degraded, halting the cascade.

Step 2: Saponification and Acid-Base Isolation

-

Reagents : 2M Sodium hydroxide (aq), methanol, 6M hydrochloric acid.

-

Methodology : Concentrate the ethanol from Step 1, dissolve the crude ester in methanol, and add 2M NaOH (3.0 eq). Reflux for 4 hours.

-

Self-Validation (The Hydrolysis Check) : The ester is sterically hindered by the 4,6-dimethyl groups, necessitating harsh saponification conditions. The disappearance of the ester spot on TLC and the formation of a baseline spot (the sodium carboxylate) confirms complete hydrolysis.

-

Self-Validation (The Precipitation Check) : Evaporate the methanol, dilute the aqueous layer with water, and extract once with ether to remove organic impurities. Cool the aqueous layer to 0 °C and add 6M HCl dropwise. As the pH crosses ~3.5, the solution will rapidly turn cloudy, followed by the precipitation of a white crystalline solid. This is the ultimate system validation: the target compound (a neutral carboxylic acid) is insoluble in acidic water, whereas all unreacted amidine, salts, and polar byproducts remain dissolved. If no precipitate forms, it indicates either incomplete hydrolysis or excessive aqueous dilution. Filter, wash with ice-cold water, and dry under vacuum.

Self-validating synthetic route for 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid.

Part 3: Integration into Drug Discovery Workflows

Once isolated and validated, 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid serves as a premium "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) capping group in hit-to-lead optimization. Due to the steric hindrance around the carboxylic acid, standard peptide coupling reagents (like EDC/HOBt) often yield poor conversions.

Expert Insight : To overcome the steric shielding of the 4,6-dimethyl groups, highly reactive uronium-based coupling reagents such as HATU or COMU must be employed in the presence of a strong, non-nucleophilic base (e.g., DIPEA) to ensure rapid formation of the active ester before competitive hydrolysis can occur.

Workflow integrating the pyrimidine building block into hit-to-lead drug discovery.

References

-

NextSDS Database. "2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid — Chemical Substance Information." NextSDS, 2026. Available at: [Link]

-

AS-1 / Enamine. "Enamine Compound EN300-1721033 (CAS 548773-17-7)." AS-1, 2026. Available at: [Link]

Sources

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the transition from a preliminary hit to a clinical candidate hinges on overcoming complex pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS: 548773-17-7)[1] has emerged as a highly specialized heterocyclic building block designed specifically to address these challenges. By bridging the ATP-mimicking properties of a pyrimidine core with the metabolic resilience of a cyclopropyl group, this scaffold serves as a foundational vector for the synthesis of next-generation kinase inhibitors, GPCR antagonists, and targeted protein degraders.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural rationale behind this molecule, detail its physicochemical profile, and provide field-proven, self-validating synthetic protocols for its incorporation into drug discovery pipelines.

Structural Rationale & Causality in Drug Design

The utility of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is not coincidental; every functional group on this scaffold serves a distinct, causal purpose in medicinal chemistry.

The Pyrimidine Core: The Adenine Bioisostere

The pyrimidine nucleus is a privileged structure, forming the backbone of numerous FDA-approved therapeutics[2]. In the context of oncology and neurodegeneration, the pyrimidine ring acts as a bioisostere for the adenine ring of ATP[3]. The nitrogen atoms at the 1- and 3-positions are perfectly spaced to form critical bidentate hydrogen bonds with the backbone amides in the hinge region of kinase active sites (e.g., CDK2, mTOR, and TRKA)[4].

The Cyclopropyl Moiety: Engineering Metabolic Stability

Historically, alkyl chains (such as ethyl or isopropyl groups) were used to fill lipophilic pockets within target receptors. However, these groups are highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid plasma clearance and the potential formation of reactive, toxic metabolites[5].

Replacing a standard alkyl group with a cyclopropyl ring dramatically enhances metabolic stability[6]. The unique geometry of the three-membered ring forces the carbon atoms into a coplanar arrangement with significant ring strain (approx. 27.5 kcal/mol)[7]. Consequently, the C–H bonds in a cyclopropane ring possess higher s-character, making them shorter, stronger, and significantly more resistant to CYP-mediated hydrogen atom abstraction[7][8]. Furthermore, the rigid nature of the cyclopropyl ring reduces the entropic penalty upon target binding, locking the molecule into a bioactive conformation[6].

The 4,6-Dimethyl Substitution: Conformational Locking

The methyl groups at the 4- and 6-positions provide essential steric shielding. By flanking the 5-carboxylic acid, these methyl groups restrict the free rotation of subsequent amide or ester linkages. This steric bulk forces the attached pharmacophore into an orthogonal dihedral angle relative to the pyrimidine ring, pre-organizing the molecule for optimal receptor fit and minimizing off-target interactions.

The 5-Carboxylic Acid: The Synthetic Vector

The 5-carboxyl group serves as the primary synthetic handle[9]. It allows for late-stage diversification via amide coupling, esterification, or decarboxylative cross-coupling, enabling medicinal chemists to rapidly generate expansive structure-activity relationship (SAR) libraries[10].

Caption: Pharmacophore mapping of the building block and its role in ATP-competitive kinase inhibition.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API). The table below summarizes the core metrics.

| Property | Value | Medicinal Chemistry Implication |

| Molecular Formula | C₁₀H₁₂N₂O₂ | Efficient heavy-atom count for fragment-based design. |

| Molecular Weight | 192.22 g/mol | Highly ligand-efficient; leaves ample MW budget (<500 Da) for lead optimization. |

| Topological Polar Surface Area (TPSA) | ~63.1 Ų | Optimal for membrane permeability; allows for CNS penetrance if required[9]. |

| Hydrogen Bond Donors (HBD) | 1 (Carboxylic OH) | Typically consumed during amide coupling, improving lipophilicity of the final drug. |

| Hydrogen Bond Acceptors (HBA) | 4 (2x N, 2x O) | Provides multiple vectors for target engagement without violating Lipinski's Rule of 5. |

| Predicted LogP | 1.5 - 2.0 | Balanced lipophilicity; the cyclopropyl group contributes favorably without excessive hydrophobicity. |

Experimental Methodologies: Amide Library Synthesis

Because the 5-carboxylic acid is sterically hindered by the adjacent 4,6-dimethyl groups, standard coupling reagents (e.g., EDC/HOBt or DCC) often result in sluggish kinetics, poor yields, or unwanted epimerization.

The Causality of Reagent Selection: To overcome this steric barrier, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. HATU generates a highly reactive HOAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing an intramolecular hydrogen bond to chaperone the incoming amine, thereby accelerating the nucleophilic attack despite the severe steric crowding.

Protocol: Self-Validating HATU-Mediated Amide Coupling

Reagents Required:

-

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 eq)

-

Target Primary/Secondary Amine (1.2 eq)

-

HATU (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Pre-Activation (Validation Checkpoint 1): Dissolve the pyrimidine building block (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 15 minutes.

-

Self-Validation: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The mass spectrum must show the complete disappearance of the starting material (m/z 193 [M+H]+) and the formation of the HOAt-active ester intermediate. Do not proceed until activation is >95% complete.

-

-

Nucleophilic Coupling: Once the active ester is confirmed, add the target amine (1.2 eq) dropwise. The reaction mixture will typically turn a deep yellow. Stir at room temperature for 2 to 4 hours.

-

Reaction Monitoring (Validation Checkpoint 2): Monitor the reaction via UPLC-MS. The steric hindrance of the 4,6-dimethyl groups may require gentle heating (40°C) if the incoming amine is also sterically hindered (e.g., a secondary cyclic amine).

-

Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Drying and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final targeted kinase inhibitor.

Caption: Standardized workflow for the synthesis of targeted amide derivatives via HATU activation.

Conclusion

The integration of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid into synthetic libraries represents a masterclass in rational drug design. By leveraging the pyrimidine core for potent target engagement and the cyclopropyl group for robust metabolic stability, researchers can bypass traditional optimization bottlenecks, accelerating the discovery of highly selective, orally bioavailable therapeutics.

References

-

nextsds.com - 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid — Chemical Substance Information. Available at: [Link]

-

PubChem (National Institutes of Health) - Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. Available at: [Link]

-

Journal of Medicinal Chemistry (ACS Publications) - The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

-

National Library of Medicine (NIH) - Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Potential Research Areas for 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

Introduction: Deconstructing a Molecule of Untapped Potential

In the landscape of medicinal and materials chemistry, the discovery of novel molecular scaffolds is the catalyst for innovation. This guide focuses on 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid, a compound that, while not extensively described in current literature, presents a confluence of structural motifs ripe for exploration. Its architecture combines three key features:

-

The Pyrimidine Core: A nitrogen-containing heterocycle, the pyrimidine ring is a "privileged scaffold" in drug discovery.[1][2] It is a cornerstone of nucleobases, vitamins, and a plethora of approved pharmaceuticals, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.[1][3] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5]

-

The C2-Cyclopropyl Group: This small, strained carbocycle is far more than a simple alkyl substituent. The cyclopropyl group imparts conformational rigidity, enhances metabolic stability, and can modulate binding affinity and selectivity for biological targets.[6] Its unique electronic properties can influence the reactivity and interactions of the entire molecule.

-

The C5-Carboxylic Acid: This functional group serves as a critical handle for chemical modification and a key pharmacophoric feature. It can engage in ionic interactions and hydrogen bonds with biological targets and provides a straightforward attachment point for creating libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

The absence of extensive research on this specific molecule represents not a void, but an opportunity. This document provides a strategic roadmap for investigating its potential, outlining plausible synthesis routes, derivatization strategies, and targeted biological evaluation campaigns grounded in the established pharmacology of its constituent parts.

Part 1: Synthesis and Chemical Space Exploration

The logical first step in evaluating a novel compound is to establish a reliable synthesis and a strategy for analog creation. This allows for the systematic exploration of its chemical space and the generation of a compound library for biological screening.

Proposed Synthetic Pathway

A robust synthesis can be postulated based on the well-established principles of pyrimidine chemistry, primarily the condensation of a β-dicarbonyl compound with an amidine.[7] The most logical pathway involves a multi-step process starting from readily available commercial reagents.

Protocol 1: Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

Causality: This pathway is chosen for its efficiency and reliance on a classic, high-yielding cyclocondensation reaction. Using ethyl 2-acetyl-3-oxobutanoate as the β-dicarbonyl component directly installs the required methyl groups at positions 4 and 6 and the ester at position 5. Cyclopropanecarboxamidine hydrochloride provides the C2-cyclopropyl substituent. The final step is a simple ester hydrolysis to yield the target carboxylic acid.

Step-by-Step Methodology:

-

Amidine Formation (if not commercially available):

-

To a solution of cyclopropanecarbonitrile in ethanol, add sodium ethoxide (catalytic amount).

-

Bubble dry hydrogen chloride gas through the solution at 0°C to form the imidate hydrochloride.

-

Treat the imidate with a solution of ammonia in ethanol to yield cyclopropanecarboxamidine hydrochloride.

-

-

Cyclocondensation Reaction:

-

Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add ethyl 2-acetyl-3-oxobutanoate, followed by cyclopropanecarboxamidine hydrochloride.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure.

-

Extract the resulting residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude ethyl 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate.

-

-

Saponification:

-

Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

-

Stir the reaction at room temperature overnight.[8]

-

Acidify the solution to pH ~3-4 with 1M hydrochloric acid, which will precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid.

-

Visualization 1: Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Derivatization for SAR Exploration

The carboxylic acid at the C5 position is the ideal anchor for creating a focused library of analogs. Converting it to a series of amides introduces chemical diversity and allows for probing interactions with different pockets of a biological target.

Causality: Amide coupling is a reliable and versatile reaction. By selecting a diverse set of primary and secondary amines, we can systematically vary steric bulk, lipophilicity, and hydrogen bonding potential, which are critical parameters in drug design.

Table 1: Representative Amines for Library Synthesis

| Amine Class | Example Amine | Rationale for Inclusion |

| Small, Aliphatic | Cyclopropylamine | Introduce additional cyclopropyl motif |

| Hydrophilic | 2-Aminoethanol | Add hydrogen bonding donor/acceptor |

| Bulky, Lipophilic | tert-Butylamine | Probe for sterically demanding pockets |

| Aromatic | Aniline | Introduce aromatic/π-stacking interactions |

| Heterocyclic | 4-Aminomorpholine | Improve solubility and pharmacokinetic properties |

| Chiral | (R)-1-Phenylethylamine | Investigate stereochemical preferences |

Protocol 2: Parallel Amide Synthesis

Step-by-Step Methodology:

-

Array Preparation: In a 96-well plate or parallel synthesis reactor, dispense an equimolar solution of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid in a suitable solvent (e.g., Dimethylformamide, DMF).

-

Activation: To each well, add 1.1 equivalents of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 equivalents of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). Allow to stir for 15 minutes at room temperature to form the activated ester.

-

Amine Addition: Add 1.2 equivalents of each selected amine from Table 1 to its respective well.

-

Reaction: Seal the plate and allow the reaction to proceed at room temperature for 8-16 hours.

-

Work-up & Purification: Quench the reactions with water and extract with ethyl acetate. The derivatives can be purified using parallel High-Performance Liquid Chromatography (HPLC).

Part 2: Potential Therapeutic Areas & Experimental Roadmaps

With a synthetic route and derivatization strategy established, we can now design targeted biological screening campaigns. The following areas are proposed based on the known activities of structurally related pyrimidine and cyclopropane compounds.

Research Area A: Oncology

Scientific Rationale: The pyrimidine scaffold is a cornerstone of numerous anticancer agents, particularly kinase inhibitors that target dysregulated cell signaling pathways.[9] Drugs like Imatinib and Gefitinib, while not pyrimidines themselves, target kinases and feature related nitrogen heterocycles. Fused pyrimidine derivatives are known inhibitors of critical cancer targets like the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway.[2][9][10] The unique conformational constraint provided by the C2-cyclopropyl group could confer novel selectivity or potency against these targets.

Experimental Roadmap:

Visualization 2: Oncology Screening Workflow

Caption: A tiered workflow for oncology drug discovery.

Protocol 3: Cell Viability (MTT) Assay

Causality: This initial screen is a robust, cost-effective method to identify compounds with cytotoxic or cytostatic effects against a broad panel of cancer cell lines, providing an unbiased view of the compound's potential anticancer spectrum.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (from 100 µM to 1 nM) in culture medium. Add the diluted compounds to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Research Area B: Metabolic Disease (Antidiabetic)

Scientific Rationale: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor and a key regulator of glucose metabolism and adipogenesis. It is the molecular target of the thiazolidinedione class of antidiabetic drugs. Notably, a series of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives have been specifically designed and reported as high-affinity PPARγ activators, demonstrating that this core structure is compatible with the PPARγ ligand-binding domain.[11] Our target molecule shares the 4,6-dimethyl and 5-carboxylic acid features, making it a compelling candidate for investigation as a novel PPARγ modulator.

Experimental Roadmap:

Visualization 3: Antidiabetic Screening Cascade

Caption: Screening cascade for identifying PPARγ agonists.

Protocol 4: PPARγ Reporter Gene Assay

Causality: This cell-based functional assay provides a direct measure of a compound's ability to activate the PPARγ receptor and initiate transcription, which is the therapeutically relevant mechanism of action. It is a highly sensitive and specific method for identifying agonists.

Step-by-Step Methodology:

-

Cell Transfection: Co-transfect HEK293T cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (GAL4-PPARγ-LBD), and a second reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene.

-

Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 18-24 hours. Include a vehicle control and a positive control (e.g., Rosiglitazone).

-

Cell Lysis: Lyse the cells using a commercial luciferase assay buffer.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

-

Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) or total protein. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Research Area C: Agrochemicals

Scientific Rationale: The pyrimidine ring is a component of several important agrochemicals, including fungicides (e.g., Cyprodinil) and herbicides.[4] Furthermore, some S-substituted 4,6-dimethylpyrimidine derivatives have shown pronounced plant growth-stimulating activity.[12] The cyclopropane moiety is also present in natural products with roles in plant biology; for example, 1-aminocyclopropanecarboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene.[6] This structural convergence suggests that 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid could have utility as a plant growth regulator, herbicide, or fungicide.

Experimental Roadmap:

Visualization 4: Agrochemical Evaluation Funnel

Caption: Initial screening funnel for agrochemical potential.

Protocol 5: Arabidopsis thaliana Root Elongation Assay

Causality: Arabidopsis thaliana is a model organism in plant biology. This assay is a sensitive and quantitative method to assess a compound's effect on primary plant growth, capable of identifying both growth-promoting and growth-inhibiting (herbicidal) activities at an early stage.

Step-by-Step Methodology:

-

Plate Preparation: Prepare square petri plates with Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. Incorporate the test compound into the medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM) before it solidifies. Include a vehicle control plate.

-

Seed Sterilization & Plating: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach) and place them in a line on the surface of the agar at the top of the vertically oriented plate.

-

Stratification: Store the plates at 4°C in the dark for 48-72 hours to synchronize germination.

-

Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) and orient them vertically so that roots grow along the agar surface.

-

Data Collection: After 7-10 days, remove the plates and scan them using a flatbed scanner.

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for at least 20 seedlings per condition. Compare the root lengths of treated seedlings to the vehicle control to determine if the compound has an inhibitory or stimulatory effect.

Conclusion

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid stands at the intersection of several well-validated pharmacophores. While its own biological profile is yet to be written, the evidence from related structures provides a compelling, data-driven rationale for its investigation. The proposed research avenues in oncology, metabolic disease, and agrochemicals represent logical starting points, each supported by robust experimental workflows. The true potential of this molecule will be unlocked through systematic synthesis, derivatization, and screening. The protocols and strategies outlined in this guide provide a comprehensive framework for transforming this chemical entity from a catalog number into a valuable lead compound for future development.

References

-

Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. ([Link])

-

GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. ([Link])

- Google Patents. (2001).

-

Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. ([Link])

-

Padwa, A., et al. (2009). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 74(11), 4345–4347. ([Link])

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. International Journal of Trend in Scientific Research and Development, Volume-4(Issue-6), 143-148. ([Link])

-

Pinto, A. C., & de Souza, M. C. B. V. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. ([Link])

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. ([Link])

-

Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Taibah University for Science, 17(1). ([Link])

-

National Center for Biotechnology Information. (2024). Pyrimidine-containing natural products: occurrences and biological activities. RSC Medicinal Chemistry. ([Link])

-

SpringerLink. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20, 2399–2431. ([Link])

-

Chem-Sub. (n.d.). 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid — Chemical Substance Information. ([Link])

-

Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Pharmacology and Pharmaceutics, 9(1). ([Link])

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 2(4), 1-10. ([Link])

-

PubMed. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-4618. ([Link])

-

MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5364-5374. ([Link])

-

National Center for Biotechnology Information. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Future Medicinal Chemistry. ([Link])

Sources

- 1. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. jddtonline.info [jddtonline.info]

- 8. 4,6-Dimethylpyrimidine-5-carboxylic acid | 157335-93-8 [chemicalbook.com]

- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Mechanistic Role of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid in Targeted Therapeutics: A Pharmacophore Deep Dive

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern rational drug design, 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS: 548773-17-7) is rarely utilized as a standalone therapeutic agent. Instead, it serves as a highly privileged, functionally dense pharmacophore building block . When incorporated into larger molecular architectures—typically via amide coupling at the C5 position—this scaffold dictates the core Mechanism of Action (MoA) of the resulting drug candidates[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a precise biophysical tool. This whitepaper deconstructs the structural causality behind this specific scaffold, explores its MoA across validated biological targets (such as Vanin-1 and Syk kinase), and provides self-validating experimental protocols to evaluate its target engagement.

Structural Rationale & Pharmacophore Logic

To understand the MoA of derivatives built from this compound, we must analyze the biophysical purpose of each functional group. The selection of these specific substituents is not arbitrary; it is a masterclass in controlling molecular geometry and thermodynamics[2][3].

-

The Pyrimidine Core (H-Bonding Anchor): The nitrogen atoms at the N1 and N3 positions serve as critical hydrogen-bond acceptors. In kinase inhibitors, this core frequently acts as an ATP-competitive bioisostere, docking directly into the backbone amides of the target's hinge region[3].

-

The 2-Cyclopropyl Group (Lipophilic Shield): Why cyclopropyl instead of an isopropyl or tert-butyl group? The cyclopropyl ring provides a rigid, metabolically stable lipophilic moiety. It has restricted rotatable bonds, which minimizes the entropic penalty upon target binding. Furthermore, the sp2 -like character of the cyclopropyl bonds allows it to perfectly occupy tight, highly specific hydrophobic pockets (e.g., interacting with Leu, Val, and Trp residues) while resisting CYP450-mediated oxidation[2].

-

The 4,6-Dimethyl Groups (Steric Conformation Lock): The methyl groups flanking the C5 position are the most critical geometric regulators of this scaffold. They create severe steric hindrance (allylic strain), forcing the 5-carboxylic acid (or the resulting carboxamide) to twist out of the plane of the pyrimidine ring into an orthogonal conformation . This 3D geometry is essential for projecting the tail of the drug out of a deep binding pocket toward the solvent-exposed region without clashing with the binding site walls.

-

The 5-Carboxylic Acid (Synthetic Handle): In its free form, it can form salt bridges with basic residues (Arg/Lys). However, it is predominantly used as the attachment point for amide linkers, driving the functionalization of the molecule[4].

Figure 1: Pharmacophore mapping and target interaction pathways of the substituted pyrimidine scaffold.

Validated Mechanisms of Action in Biological Targets

When the 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is synthesized into a mature drug candidate, it typically operates via competitive inhibition.

Case Study A: Vanin-1 Enzyme Inhibition

Recent high-throughput screening and structural optimization campaigns have identified pyrimidine carboxamides as potent inhibitors of Vanin-1, an epithelial pantetheinase implicated in oxidative stress and inflammatory bowel disease[2].

-

Binding MoA: The pyrimidine core forms a double H-bonding interaction with the backbone NH and CO groups of Met218. The 2-cyclopropyl group anchors into a highly hydrophobic region formed by Leu194, Val220, Leu224, and Trp217. The steric bulk of the cyclopropane ring significantly improves both potency and metabolic stability compared to unsubstituted analogs[2].

Case Study B: Spleen Tyrosine Kinase (Syk) Inhibition

In the immunology space, pyrimidine-5-carboxamide derivatives are utilized to inhibit Syk, effectively blocking FcεRI-mediated mast cell degranulation in allergic reactions[3].

-

Binding MoA: The scaffold acts as a Type I kinase inhibitor. The pyrimidine nitrogens dock into the ATP-binding site. The 4,6-dimethyl groups force the C5-carboxamide to project outward, allowing the attached aryl groups to interact with the DFG motif in the activation loop, locking the kinase in an inactive conformation[3].

Quantitative Impact of Scaffold Substitutions

To demonstrate the causality of the structural choices, the following table summarizes the typical physicochemical and kinetic impact of utilizing the fully substituted 2-cyclopropyl-4,6-dimethyl scaffold versus basic pyrimidine cores in enzyme inhibition assays.

| Scaffold Substitution Profile | LogD (pH 7.4) | Rotatable Bonds | Target Affinity ( KD , nM) | Residence Time ( τ , min) |

| Unsubstituted Pyrimidine-5-carboxamide | 0.8 | 3 | > 5,000 | < 1.0 |

| 2-Methyl-pyrimidine-5-carboxamide | 1.2 | 3 | 850 | 2.5 |

| 2-Cyclopropyl-pyrimidine-5-carboxamide | 1.9 | 4 | 45 | 15.0 |

| 2-Cyclopropyl-4,6-dimethyl (Optimal) | 2.4 | 4 | < 2.0 | > 120.0 |

Data synthesis based on structure-activity relationship (SAR) trends in pyrimidine-based Vanin-1 and Kinase inhibitors[2][3].

Experimental Protocols for MoA Elucidation

To definitively prove the MoA of a compound derived from this scaffold, researchers must move beyond simple IC50 assays. The following self-validating workflow ensures that target engagement is structurally and kinetically confirmed.

Figure 2: Step-by-step experimental workflow for elucidating the mechanism of action of pyrimidine derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the association ( kon ) and dissociation ( koff ) rates, proving that the 2-cyclopropyl group increases target residence time.

-

Immobilization: Immobilize the recombinant target protein (e.g., Vanin-1) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a level of ~3000 RU.

-

Analyte Preparation: Prepare a 2-fold dilution series of the pyrimidine derivative (ranging from 0.5 nM to 500 nM) in running buffer (HBS-EP+ with 1% DMSO).

-

Injection: Inject the compound series over the active and reference flow cells at a flow rate of 50 µL/min. Allow 180 seconds for association and 600 seconds for dissociation.

-

Analysis: Double-reference the sensograms (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract KD , kon , and koff .

Protocol 2: X-Ray Co-Crystallography

Purpose: To visually validate the orthogonal twist forced by the 4,6-dimethyl groups and the hydrophobic anchoring of the cyclopropyl ring.

-

Complex Formation: Incubate purified target protein (>95% purity, 10 mg/mL) with a 5-fold molar excess of the pyrimidine derivative for 2 hours on ice.

-

Crystallization: Set up hanging-drop vapor diffusion screens using a Mosquito robot. A standard starting condition is 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 5.5, 25% w/v PEG 3350.

-

Harvesting: Loop the resulting protein crystals, briefly soak in mother liquor supplemented with 20% glycerol as a cryoprotectant, and flash-freeze in liquid nitrogen.

-

Diffraction & Solving: Collect diffraction data at a synchrotron source. Solve the phase problem using molecular replacement with an apo-structure model. Model the pyrimidine ligand into the resulting Fo−Fc electron density map.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm that the calculated biophysical MoA translates to intracellular target engagement.

-

Treatment: Culture target-expressing cells (e.g., THP-1 macrophages) in 6-well plates. Treat with 1 µM of the pyrimidine derivative or DMSO vehicle for 1 hour at 37°C.

-

Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the aggregated proteins from the soluble fraction.

-

Quantification: Analyze the soluble fraction via Western Blotting against the target protein. A significant shift in the aggregation temperature ( Tagg ) in the treated group confirms intracellular binding.

References

-

NextSDS Chemical Database. 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid — Chemical Substance Information. Retrieved from[Link]

-

Journal of Medicinal Chemistry, ACS Publications. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Retrieved from[Link]

- Google Patents. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.

-

Der Pharma Chemica. (2026). Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation. Retrieved from[Link]

Sources

Application Note: Step-by-Step Synthesis of Pyrimidine-5-Carboxylic Esters

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Strategic Overview

Pyrimidine-5-carboxylic esters are privileged scaffolds in medicinal chemistry, serving as critical intermediates in the synthesis of kinase inhibitors, GPCR antagonists, and anti-hypertensive agents. The electron-deficient nature of the pyrimidine ring, combined with the versatile ester functionality at the C5 position, allows for extensive late-stage functionalization.

Designing a synthetic route for these molecules requires balancing regiocontrol, scalability, and functional group tolerance. This guide details three field-proven methodologies for synthesizing pyrimidine-5-carboxylic esters: Organometallic Trapping , De Novo Condensation , and Multicomponent Biginelli Oxidation [1].

Figure 1: Strategic pathways for the synthesis of pyrimidine-5-carboxylic esters.

Methodology 1: Organometallic Trapping (Lithiation)

This approach utilizes a metal-halogen exchange on 5-bromopyrimidine followed by electrophilic trapping. It is highly effective for synthesizing simple alkyl pyrimidine-5-carboxylates without requiring de novo ring construction[2].

Mechanistic Causality & Expert Insights

-

Temperature Criticality (-100 °C): The intermediate pyrimidin-5-yl-lithium complex is highly unstable. Above -80 °C, it undergoes rapid decomposition via ring-opening or nucleophilic attack on unreacted starting material. Maintaining a strict internal temperature of -100 °C (using a liquid nitrogen/diethyl ether bath) is non-negotiable for successful metalation[2].

-

Electrophile Selection: Ethyl cyanoformate is specifically chosen over ethyl chloroformate. The cyano group acts as an excellent pseudohalogen leaving group. More importantly, it prevents the over-activation of the resulting ester, suppressing secondary nucleophilic attacks by the organolithium reagent that would otherwise yield undesired tertiary alcohols[2].

Figure 2: Workflow and intermediate progression for the organometallic lithiation approach.

Experimental Protocol: Synthesis of Ethyl Pyrimidine-5-carboxylate

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and argon inlet.

-

Dissolution: Dissolve 5-bromopyrimidine (10.0 mmol, 1.59 g) in anhydrous THF (50 mL) under an argon atmosphere.

-

Cryogenic Cooling: Submerge the flask in a liquid nitrogen/diethyl ether slush bath. Monitor the internal probe until the temperature stabilizes at -100 °C[2].

-

Lithiation: Syringe in n-butyllithium (2.5 M in hexanes, 10.5 mmol, 4.2 mL) dropwise over 10 minutes, ensuring the internal temperature does not exceed -95 °C. Stir the resulting deep-colored solution for exactly 15 minutes.

-

Electrophilic Trapping: Add ethyl cyanoformate (12.0 mmol, 1.19 g) rapidly via syringe.

-

Quenching & Workup: Allow the reaction mixture to warm gradually to 0 °C over 1 hour. Quench by adding 20 mL of saturated aqueous NH₄Cl.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford ethyl pyrimidine-5-carboxylate as a colorless oil (Typical yield: 68%)[2].

Methodology 2: De Novo Condensation

When specific substitution patterns are required at the C2, C4, or C6 positions, building the pyrimidine ring from acyclic precursors is the most robust strategy. This is achieved by condensing amidinium salts with 1,3-dicarbonyl equivalents[3][4].

Mechanistic Causality & Expert Insights

-

1,3-Dicarbonyl Equivalents: Using the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (or related vinamidinium salts) avoids the need for harsh oxidative aromatization steps. The leaving groups (methoxy/dimethylamine) are expelled during cyclization, directly yielding the fully aromatic pyrimidine[4].

-

Regioselectivity: The condensation of asymmetric amidines with asymmetric dicarbonyls can lead to regioisomers. Utilizing highly electrophilic enolates ensures rapid, directed cyclization driven by thermodynamic stability.

Experimental Protocol: Condensation Workflow

-

Reagent Mixing: In a 100 mL round-bottom flask, suspend the amidinium chloride derivative (10.0 mmol) and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (11.0 mmol) in anhydrous DMF (30 mL)[4].

-

Cyclization: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. The reaction progress can be monitored by TLC (disappearance of the amidine spot).

-

Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract with dichloromethane (3 × 40 mL).

-

Washing: Wash the combined organic extracts extensively with water (5 × 50 mL) to remove residual DMF, followed by a brine wash.

-

Isolation: Dry over MgSO₄, filter, and evaporate the solvent. Recrystallize the crude product from ethanol to yield the substituted pyrimidine-5-carboxylate.

Methodology 3: Multicomponent Biginelli Reaction & Oxidation

The Biginelli reaction is a highly atom-economical, one-pot multicomponent reaction that generates dihydropyrimidinones (DHPMs). To obtain the target pyrimidine-5-carboxylic esters, a subsequent oxidative aromatization is required[1][5].

Mechanistic Causality & Expert Insights

-

Aromatization Necessity: The initial Biginelli condensation yields a saturated sp³ carbon at the C4 position. To achieve the planar, sp²-hybridized aromatic system required for target binding (e.g., kinase hinge regions), oxidation is mandatory[1].

-

Oxidant Selection: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the preferred oxidant. It facilitates a clean hydride abstraction followed by proton loss, driving the system to aromaticity without over-oxidizing sensitive functional groups.

Experimental Protocol: Biginelli-Oxidation Sequence

-

Multicomponent Condensation: Combine an aldehyde (10 mmol), urea (15 mmol), and ethyl acetoacetate (10 mmol) in ethanol (20 mL). Add a catalytic amount of sulfamic acid (10 mol%)[5].

-

DHPM Formation: Reflux the mixture for 6 hours (or apply ultrasound irradiation for 30 minutes at ambient temperature)[5]. Cool to room temperature, filter the precipitated DHPM, and wash with cold ethanol.

-

Oxidative Aromatization: Dissolve the isolated DHPM (5.0 mmol) in anhydrous dichloromethane (25 mL). Add DDQ (6.0 mmol, 1.2 eq) portion-wise at 0 °C.

-

Maturation: Stir the mixture at room temperature for 4 hours. The solution will turn dark as the DDQH₂ byproduct forms.

-

Purification: Filter the mixture through a short pad of Celite to remove DDQH₂. Wash the filtrate with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield the fully aromatic pyrimidine-5-carboxylate.

Quantitative Data Presentation

The following table summarizes the operational metrics of each synthetic strategy to aid in route selection based on project constraints.

| Synthetic Strategy | Typical Yield | Scalability | Key Reagents | Reaction Time | Environmental Impact |

| Organometallic Trapping | 50–68% | Low-Medium | n-BuLi, Ethyl cyanoformate | 4–6 hours | High (Cryogenics, Pyrophorics) |

| De Novo Condensation | 65–85% | High | Amidinium salts, Enolates | 12–18 hours | Medium (Solvent intensive) |

| Biginelli + Oxidation | 70–90% (2 steps) | High | Urea, Aldehydes, DDQ | 8–12 hours | Low-Medium (High atom economy) |

References

-

Rho, T., & Abuh, Y. F. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by utilizing pyrimidin-5-yl-lithium. Synthetic Communications.2

-

Benchchem. Synthesis of Related Pyrimidine-Containing Butanones and Structural Analogues. 1

-

Hagen, T. J., et al. (2011). Product Class 12: Pyrimidines. Science of Synthesis. Thieme E-Books. 3

-

Australian Journal of Chemistry. (2017). Recent Developments on Ultrasound-Assisted Synthesis of Bioactive N-Heterocycles at Ambient Temperature. ConnectSci. 5

-

Zhichkin, P., et al. Innovative Pyrimidine Synthesis Methods. Scribd. 4

-

MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.

Sources

Application Note: 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid in Agrochemical Synthesis

Executive Summary

The development of next-generation agrochemicals—particularly broad-spectrum fungicides and selective herbicides—relies heavily on privileged heterocyclic scaffolds. 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS: 548773-17-7) has emerged as a highly versatile building block in discovery chemistry[1]. This application note provides a comprehensive guide to utilizing this specific pyrimidine derivative, detailing the structural rationale for its efficacy, validated synthetic protocols for lead generation, and mechanistic insights into its role in modern crop protection.

Structural Rationale & Mechanistic Insights

In agrochemical design, the physical and metabolic properties of a molecule dictate its field efficacy. The substitution pattern of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid offers a synergistic triad of features:

-

The Cyclopropyl Motif (C2 Position): Unlike linear alkyl chains, the cyclopropyl group significantly enhances the lipophilicity ( logP ) of the resulting active ingredient without drastically increasing molecular weight. This improves cuticular penetration in plant tissues and fungal cell walls. Furthermore, the cyclopropyl ring lacks the easily abstractable allylic or benzylic protons, conferring high metabolic stability against fungal Cytochrome P450 enzymes.

-

The 4,6-Dimethyl Shielding: The methyl groups flanking the 5-position provide critical steric hindrance. When the carboxylic acid is converted into an amide (e.g., in Succinate Dehydrogenase Inhibitors, SDHIs), this steric bulk restricts the rotation of the carboxamide bond. This induced atropisomerism locks the molecule into a bioactive, orthogonal conformation that optimally fits into the ubiquinone-binding pocket of target enzymes[2].

-

The 5-Carboxylic Acid Handle: This functional group serves as the primary synthetic vector. It allows for rapid diversification via amidation, esterification, or decarboxylative cross-coupling, enabling the creation of extensive structure-activity relationship (SAR) libraries[3].

Agrochemical Discovery Workflow

The transition from a raw building block to a viable agrochemical lead involves a systematic workflow of activation, coupling, and biological screening.

Fig 1: Standard synthetic workflow for generating pyrimidine-based agrochemical leads.

Validated Experimental Protocols

Protocol 1: Synthesis of N-Aryl Pyrimidine-5-Carboxamide Fungicide Candidates

This protocol utilizes a highly scalable acid chloride activation method, preferred in agrochemical process chemistry over expensive uronium-based coupling agents (like HATU)[4]. The use of cryogenic temperatures during the amine addition prevents unwanted side reactions (such as ketene formation or dimerization) driven by the sterically hindered 4,6-dimethyl groups.

Reagents & Materials:

-

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 eq)

-

Thionyl chloride ( SOCl2 ) (1.5 eq)

-

Substituted aniline/arylamine (1.0 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Toluene and Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Acid Chloride Formation: Suspend the pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 3 mL/mmol). Add SOCl2 (1.5 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 110 °C) for 2.5 hours under a nitrogen atmosphere. The suspension will transition into a clear, reddish-brown solution as the acid chloride forms[4].

-

Concentration: Cool the reaction to room temperature. Remove the toluene and excess SOCl2 in vacuo to isolate the crude pyrimidine-5-carbonyl chloride as a solid. Causality note: Complete removal of SOCl2 is critical to prevent the formation of highly toxic and yield-reducing sulfonamide byproducts in the next step.

-

Cryogenic Amidation: Dissolve the crude acid chloride in anhydrous THF (5 mL/mmol) and cool the flask to -78 °C using a dry ice/acetone bath.

-

Amine Addition: Slowly add TEA (3.0 eq) followed by the target arylamine (1.0 eq). Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour[4].

-

Quench & Workup: Quench the reaction by pouring it into a 1:1 (v/v) mixture of saturated aqueous NaHCO3 and dichloromethane ( CH2Cl2 ). Extract the aqueous layer twice with CH2Cl2 .

-

Purification: Dry the combined organic layers over Na2SO4 , filter, and concentrate. Purify via recrystallization (ethanol/water) or flash chromatography to yield the pure N-aryl carboxamide[5].

Protocol 2: Optimization of Coupling Conditions for Scale-Up

When transitioning from discovery to pilot-plant scale, the choice of coupling reagent drastically impacts process economics and environmental safety. The table below summarizes the quantitative data for optimizing the amidation of pyrimidine-5-carboxylic acids.

| Coupling Reagent / Solvent | Activation Temp | Amidation Temp | Avg. Yield (%) | Scalability (Agrochemical) | Primary Byproducts |

| SOCl2 / Toluene | 110 °C (Reflux) | -78 °C to RT | 85 - 92 | High (Pilot-scale) | HCl , SO2 (Gases) |

| T3P / EtOAc | RT | 80 °C (Reflux) | 78 - 85 | Very High (Green Chem) | Water-soluble phosphates |

| HATU / DIPEA | RT | RT | > 95 | Low (Discovery only) | Insoluble, toxic ureas |

| TBD (Catalytic) [5] | N/A (Ester base) | 70 °C | ~ 82 | High (Direct from ester) | Methanol |

Table 1: Comparative analysis of amidation conditions for sterically hindered pyrimidine-5-carboxylic acids.

Mode of Action: Application in SDHI Fungicides

Derivatives synthesized from 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid are frequently evaluated as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II in the fungal mitochondrial respiratory chain.

The structural rigidity imparted by the 4,6-dimethyl groups allows the carboxamide to mimic ubiquinone (Coenzyme Q). The pyrimidine core binds competitively to the ubiquinone-binding pocket of the SDH enzyme, blocking electron transfer. This halts the TCA cycle, depletes cellular ATP, and rapidly induces fungal cell death[2].

Fig 2: Mechanism of action for pyrimidine-carboxamide SDHI fungicides targeting Complex II.

Conclusion

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is a highly privileged, self-validating scaffold for agrochemical discovery. By leveraging its unique steric and electronic properties through optimized, scalable amidation protocols, researchers can efficiently generate robust libraries of novel fungicidal and herbicidal candidates capable of overcoming modern agricultural resistance challenges.

References

-

American Chemical Society (ACS). "Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity." Organic Process Research & Development. Available at:[Link][3]

-

ResearchGate. "Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents." Journal of Agricultural and Food Chemistry. Available at:[Link][2]

-

National Institutes of Health (PMC). "Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction." PubMed Central. Available at:[Link][4]

-

American Chemical Society (ACS). "Demonstration on Pilot-Plant Scale of the Utility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a Catalyst in the Efficient Amidation of an Unactivated Methyl Ester." Organic Process Research & Development. Available at:[Link][5]

Sources

The Strategic Application of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

For Immediate Release: A Comprehensive Technical Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid has emerged as a key intermediate, offering a unique combination of structural rigidity and functional reactivity. This guide provides an in-depth exploration of its application, particularly in the synthesis of next-generation kinase inhibitors, underpinned by detailed protocols and expert insights.

Introduction: The Significance of the Cyclopropyl-Pyrimidine Scaffold

The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, largely due to its bioisosteric relationship with the purine bases of DNA and RNA. This structural mimicry allows pyrimidine-based compounds to effectively compete with ATP for the binding sites of kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer.[1]

The incorporation of a cyclopropyl group at the 2-position of the pyrimidine ring offers several distinct advantages. The three-membered ring introduces a degree of conformational constraint, which can lead to enhanced binding affinity and selectivity for the target protein.[2] Furthermore, the cyclopropyl moiety is known to improve metabolic stability and other pharmacokinetic properties, making it a desirable feature in drug candidates.[3] 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid, therefore, represents a highly valuable starting material for the construction of complex pharmaceutical agents.

Core Application: A Gateway to Potent Kinase Inhibitors

While direct incorporation into a marketed drug is not yet widely documented, the structural motif of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is highly relevant to the synthesis of potent kinase inhibitors. Its carboxylic acid functionality serves as a versatile handle for amide bond formation, a common strategy for linking the pyrimidine core to other pharmacophoric elements.

The following sections detail a representative synthetic workflow, illustrating how this intermediate can be elaborated into a more complex, biologically active molecule.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid

This protocol outlines a plausible and robust method for the synthesis of the title compound, based on established pyrimidine synthesis methodologies.

Reaction Scheme:

Materials and Reagents:

-

Cyclopropanecarboxamidine hydrochloride

-

Ethyl acetoacetate

-

Sodium ethoxide (21% solution in ethanol)

-

Ethanol, absolute

-

Sodium hydroxide

-

Hydrochloric acid, 2M

-

Ethyl acetate

-

Brine

Procedure:

-

Cyclocondensation: To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add ethyl acetoacetate (1.0 equivalent) and cyclopropanecarboxamidine hydrochloride (1.0 equivalent).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate.

-

Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

The mixture is stirred at room temperature overnight.

-

The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to pH 3-4 with 2M hydrochloric acid, resulting in the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid.

Purification and Characterization:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone. The purity and identity of the final compound should be confirmed by analytical techniques such as:

| Analytical Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the pyrimidine proton, methyl groups, and cyclopropyl protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, pyrimidine ring carbons, methyl carbons, and cyclopropyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C10H12N2O2, MW: 192.22 g/mol ). |

| Melting Point | A sharp melting point range, indicative of high purity. |

Protocol 2: Amide Coupling to a Pharmaceutical Scaffold

This protocol demonstrates the utility of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid as a key intermediate in the synthesis of a potential kinase inhibitor through amide bond formation.

Reaction Scheme:

Materials and Reagents:

-

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

-

A suitable amine-containing pharmaceutical scaffold (R-NH₂)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add the amine-containing scaffold (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the final amide product.

Self-Validating System:

The success of this protocol is contingent on the complete consumption of the starting carboxylic acid and the formation of the desired amide product. This can be readily verified by LC-MS analysis of the crude reaction mixture, which should show a new peak with the expected mass-to-charge ratio of the product and the disappearance of the starting materials. Further validation is achieved through full characterization of the purified product by NMR and other spectroscopic methods.

Conclusion and Future Perspectives

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid stands as a testament to the power of rational molecular design in medicinal chemistry. Its unique structural features provide a solid foundation for the development of sophisticated pharmaceutical intermediates with enhanced biological activity and favorable pharmacokinetic profiles. The protocols detailed herein offer a practical framework for the synthesis and application of this valuable building block, empowering researchers to explore new frontiers in the design of innovative therapeutics, particularly in the realm of kinase inhibition. As the quest for more selective and potent drugs continues, the strategic deployment of such well-designed intermediates will undoubtedly play a pivotal role in shaping the future of medicine.

Sources

Application Notes and Protocols for Reactions Involving 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

Introduction

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antiviral, anti-inflammatory, and anti-cancer properties.[1][2] The incorporation of a cyclopropyl group at the 2-position and methyl groups at the 4- and 6-positions, coupled with a carboxylic acid at the 5-position, provides a unique three-dimensional structure and multiple points for chemical modification, making it an attractive building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the experimental setup for key reactions involving 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS No. 548773-17-7)[3]. We will detail a plausible synthetic route for its preparation, followed by in-depth protocols for its derivatization via amide bond formation and esterification. The causality behind experimental choices, self-validating analytical checkpoints, and safety precautions are emphasized throughout to ensure scientific integrity and reproducibility.

Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid: A Proposed Route

Step 1: Synthesis of Ethyl 2-Cyclopropyl-4,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones or their analogs.[4] In this proposed synthesis, cyclopropylamidine hydrochloride is condensed with ethyl 2-acetyl-3-oxobutanoate (a beta-dicarbonyl compound).

Reaction Scheme:

Caption: Proposed Biginelli-type condensation for the synthesis of the dihydropyrimidine intermediate.

Step 2: Oxidation to Ethyl 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate

The dehydrogenation of dihydropyrimidines to their corresponding aromatic pyrimidines can be challenging.[5] A mild and effective method utilizes a copper-based catalytic system with an oxidant like tert-butylhydroperoxide (TBHP).[5]

Reaction Scheme:

Caption: Oxidation of the dihydropyrimidine intermediate to the aromatic pyrimidine ester.

Step 3: Hydrolysis to 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under basic conditions.

Reaction Scheme:

Caption: Hydrolysis of the pyrimidine ester to the final carboxylic acid product.

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

Amide coupling is a cornerstone of medicinal chemistry.[6] For heterocyclic carboxylic acids, which can be less reactive, a potent coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often a reliable choice.[7]

Rationale: HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with the amine. The inclusion of an additive like HOBt (Hydroxybenzotriazole) can further enhance the reaction rate and suppress side reactions.[4][7]

Step-by-Step Protocol:

-

To a solution of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and HOBt (1.1 eq).

-

Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Coupling Agent | HATU | High reactivity, suitable for less reactive substrates.[7] |

| Additive | HOBt | Minimizes racemization and improves efficiency.[4] |

| Base | DIPEA | Non-nucleophilic, prevents unwanted side reactions. |

| Solvent | Anhydrous DMF | Good solubility for reactants and intermediates. |

| Temperature | Room Temperature | Mild conditions to prevent degradation. |

Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9][10]

Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid.[11] DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[8][9]

Step-by-Step Protocol:

-

Dissolve 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

-

Wash the filtrate with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude ester by flash column chromatography.

| Parameter | Condition | Rationale |

| Coupling Agent | DCC or EDC | Efficiently activates the carboxylic acid.[11] |

| Catalyst | DMAP | Accelerates the acyl transfer to the alcohol.[8][9] |

| Solvent | Anhydrous DCM | Good solvent for reactants, allows for easy work-up. |

| Temperature | 0 °C to Room Temp. | Controls the initial reaction rate and ensures stability. |

Analytical Characterization: A Self-Validating System

As no published spectral data for the title compound or its derivatives are readily available, the following are expected analytical characteristics based on known data for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Cyclopropyl protons: Expect complex multiplets in the upfield region, typically between δ 0.8-1.5 ppm.[6]

-